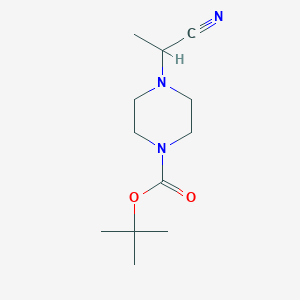

4-(1-シアノエチル)ピペラジン-1-カルボン酸tert-ブチル

概要

説明

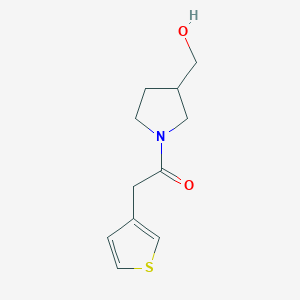

Tert-butyl 4-(1-cyanoethyl)piperazine-1-carboxylate is a chemical compound with the CAS Number: 1267321-28-7 . It has a molecular weight of 239.32 and is typically stored at room temperature . The compound is in powder form .

Synthesis Analysis

The synthesis of Tert-butyl 4-(1-cyanoethyl)piperazine-1-carboxylate and similar compounds involves the use of N-Boc piperazine as a building block or intermediate . The synthesis process is characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .Molecular Structure Analysis

The Inchi Code of Tert-butyl 4-(1-cyanoethyl)piperazine-1-carboxylate is 1S/C12H21N3O2/c1-10(9-13)14-5-7-15(8-6-14)11(16)17-12(2,3)4/h10H,5-8H2,1-4H3 . The molecule adopts a linear shape with the ethyl acetate moiety adopting a fully extended conformation . The crystal structure features C–H…O intermolecular interactions .Physical and Chemical Properties Analysis

Tert-butyl 4-(1-cyanoethyl)piperazine-1-carboxylate is a powder that is stored at room temperature . It has a molecular weight of 239.32 .科学的研究の応用

放射性医薬品研究

「4-(1-シアノエチル)ピペラジン-1-カルボン酸tert-ブチル」などの官能化ピペラジン誘導体は、放射性医薬品研究 に用いられています。それらは、スピロ化合物の出発物質として役立ち、スピロ化合物はフッ素-18 の穏やかな導入に使用されます。

生物活性ペプチドの連結

この化合物の酢酸-ピペラジンコアは、生物活性ペプチドの連結 に使用されてきました。この用途は、特にペプチドベースの薬物設計 の分野で役立ちます。

実験室用化学薬品

「4-(1-シアノエチル)ピペラジン-1-カルボン酸tert-ブチル」は、実験室用化学薬品 としても使用されています。これは、さまざまな化学反応 で一般的な試薬です。

食品、医薬品、農薬、または生物殺虫剤製品の使用

この化合物は、食品、医薬品、農薬、または生物殺虫剤製品 の製造にも使用されています。ただし、これらの分野における具体的な用途は、入手可能なリソース では詳しく説明されていません。

Safety and Hazards

将来の方向性

Tert-butyl 4-(1-cyanoethyl)piperazine-1-carboxylate offers a broad range of possibilities in drug development, organic synthesis, and medicinal chemistry due to its unique structural features and functional groups. It serves as a useful building block or intermediate in the synthesis of several novel organic compounds , indicating its potential for future research and applications.

作用機序

Target of Action

Tert-butyl 4-(1-cyanoethyl)piperazine-1-carboxylate is a derivative of N-Boc piperazine Compounds containing piperazine rings are known to interact with a variety of macromolecules due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring .

Mode of Action

It is known that the piperazine ring’s conformational flexibility and polar nitrogen atoms enhance favorable interactions with macromolecules . This suggests that the compound may interact with its targets through a variety of mechanisms, potentially including hydrogen bonding and other types of molecular interactions.

Biochemical Pathways

Derivatives of n-boc piperazine, such as this compound, serve as useful building blocks or intermediates in the synthesis of several novel organic compounds . These derived compounds have shown a wide spectrum of biological activities .

Pharmacokinetics

The incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties .

Result of Action

Compounds containing piperazine rings have shown a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .

Action Environment

It is known that the compound is a solid at room temperature , suggesting that it may be stable under a variety of environmental conditions.

特性

IUPAC Name |

tert-butyl 4-(1-cyanoethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O2/c1-10(9-13)14-5-7-15(8-6-14)11(16)17-12(2,3)4/h10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHJBOFMUXZDASD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)N1CCN(CC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1443432.png)

![1-[2-(4-Bromophenoxy)ethyl]-3-methylpyrrolidine](/img/structure/B1443436.png)

![2-[4-(Trifluoromethylsulfonyl)phenoxy]ethanamine](/img/structure/B1443447.png)

![2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine](/img/structure/B1443452.png)

![2-[4-(Aminomethyl)piperidin-1-yl]nicotinonitrile](/img/structure/B1443453.png)